molecular formula C16H25N3O2S B2678205 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415551-44-7

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2678205
CAS No.: 2415551-44-7
M. Wt: 323.46
InChI Key: OEARHFUJTWNUMI-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a thiazole ring, a piperidine ring, and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the piperidine and morpholine moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole, piperidine, or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications where its specific chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine include other thiazole derivatives, piperidine-containing compounds, and morpholine-based molecules. Examples include:

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Piperidine-containing compounds: Molecules that feature the piperidine ring but vary in other structural aspects.

    Morpholine-based molecules: Compounds that include the morpholine ring but differ in other parts of the structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazole, piperidine, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of potential biological activities that may not be present in similar compounds.

Properties

IUPAC Name

[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-12-15(22-13(2)17-12)11-18-8-9-21-14(10-18)16(20)19-6-4-3-5-7-19/h14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEARHFUJTWNUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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